6-Methylrisperidone serves primarily as an internal standard in analytical chemistry, specifically in the field of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) [, ]. This technique is widely employed in pharmaceutical and forensic sciences to quantify drugs and their metabolites in biological matrices, such as blood.
As an internal standard, 6-Methylrisperidone is added in a known, fixed amount to the biological sample before analysis. Its chemical structure closely resembles the target analytes (various antidepressants and their metabolites in the provided papers) [, ]. This similarity allows 6-Methylrisperidone to mimic the behavior of the analytes during sample preparation and analysis. By comparing the signal response of the target analytes to that of the known amount of 6-Methylrisperidone, researchers can accurately determine the concentration of the analytes in the sample.
6-Methylrisperidone is a chemical compound that serves as an impurity reference material related to the antipsychotic drug risperidone. It is classified under the category of dopamine receptor antagonists, primarily affecting the serotonin and dopamine neurotransmitter systems, making it relevant in the treatment of various neurological disorders, including schizophrenia and bipolar disorder. The compound's molecular formula is with a molecular weight of approximately 424.51 g/mol .
6-Methylrisperidone is derived from risperidone, which is widely used in psychiatric medicine. It is classified as an impurity in pharmaceutical formulations, particularly those containing risperidone. The presence of such impurities is crucial for understanding the pharmacological profile and safety of the primary drug .
The synthesis of 6-Methylrisperidone typically involves several chemical reactions that modify the structure of risperidone. The most common method includes:
The synthesis process requires careful control of temperature and reaction time to optimize yield and purity.
The molecular structure of 6-Methylrisperidone can be represented as follows:
CC1CCCC2=NC(=C(CCN3CCC(CC3)c4noc5cc(F)ccc45)C(=O)N12)C
InChI=1S/C24H29FN4O2/c1-15-4-3-5-22-26-16(2)19(24(30)29(15)22)10-13-28-11-8-17(9-12-28)23-20-7-6-18(25)14-21(20)31-27-23/h6-7,14-15,17H,3-5,8-13H2,1-2H3
.The structure features a complex arrangement with multiple functional groups that contribute to its biological activity.
6-Methylrisperidone undergoes various chemical reactions typical for compounds with similar structures:
Understanding these reactions is essential for developing new derivatives or improving synthesis methods.
The mechanism of action for 6-Methylrisperidone primarily involves its interaction with neurotransmitter receptors:
This dual action on both dopamine and serotonin pathways contributes to its efficacy as an antipsychotic agent .
The physical properties of 6-Methylrisperidone include:
Chemical properties include:
6-Methylrisperidone is primarily used in research settings as an impurity reference material to study the pharmacokinetics and pharmacodynamics of risperidone. Its role in understanding drug metabolism, potential side effects, and therapeutic efficacy makes it valuable in pharmaceutical development and quality control processes.
Additionally, it may serve as a model compound for synthesizing new antipsychotic agents or studying receptor interactions within neurological research contexts .
Molecular Formula: C₂₄H₂₉FN₄O₂Molecular Weight: 424.51 g/mol [4] [7] [10]CAS Registry Number: 1346602-28-5 [4] [7] [10]
The IUPAC name for 6-Methylrisperidone is:3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one [7] [10]. This systematic name delineates the core structure: a benzoxazole-fluoropiperidine moiety linked via an ethyl bridge to a dimethyltetrahydropyridopyrimidinone ring. The "6-methyl" designation specifies the methyl substitution at the 6-position of the pyrido[1,2-a]pyrimidinone scaffold, distinguishing it from risperidone (which lacks this methyl group) [1] [10].
Table 1: Nomenclature and Identifiers of 6-Methylrisperidone
Property | Value |
---|---|
Systematic IUPAC Name | 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Synonyms | Risperidone Impurity E; 6-Methylrisperidone; TRC-M326330 |
Canonical SMILES | CC1CCCC2=NC(=C(CCN3CCC(CC3)c4noc5cc(F)ccc45)C(=O)N12)C |
InChIKey | UYVYSKYYBURZMF-UHFFFAOYSA-N |
While direct crystallographic data for 6-Methylrisperidone is limited in the provided sources, insights can be inferred from studies on risperidone polymorphs. Risperidone (Form I) exhibits anisotropic molecular packing dominated by π-π stacking and van der Waals interactions [5]. The 6-methyl group in 6-Methylrisperidone introduces steric bulk and alters electron density distribution, potentially disrupting these interactions. This modification could lead to:
Molecular dynamics simulations of risperidone suggest solvent-dependent morphological changes (e.g., needle-like crystals in alcohols vs. blocky forms in ketones) [5]. For 6-Methylrisperidone, the hydrophobic methyl group may enhance solubility in non-polar solvents, influencing crystallization kinetics and polymorph stability. Experimental studies using techniques like PXRD or SC-XRD would be required to confirm these hypotheses.
6-Methylrisperidone is structurally homologous to risperidone but features a methyl group at the 6-position of the tetrahydropyrido[1,2-a]pyrimidinone ring. Key comparisons include:
Table 2: Structural Comparison of Risperidone and 6-Methylrisperidone
Property | Risperidone | 6-Methylrisperidone | Impact of Modification |
---|---|---|---|
Molecular Formula | C₂₃H₂₇FN₄O₂ | C₂₄H₂₉FN₄O₂ | +CH₂ group |
Molecular Weight | 410.49 g/mol | 424.51 g/mol | +14.02 g/mol |
logP (Predicted) | 2.5–3.0 | 3.38 [10] | Enhanced lipophilicity |
Hydrogen Bond Acceptors | 6 | 6 | Unchanged |
Rotatable Bonds | 5 | 5 | Unchanged |
Key Structural Implications:
Risperidone contains one chiral center at the 9-position of its tetrahydropyrido[1,2-a]pyrimidine ring, generating two enantiomers: (R)-risperidone and (S)-risperidone. The pharmacological activity resides predominantly in the (S)-enantiomer [1] [9].
In contrast, 6-Methylrisperidone lacks chiral centers. The addition of the methyl group at the 6-position does not introduce new stereochemistry because:
The IUPAC naming rules (Cahn-Ingold-Prelog priority system) confirm this:
Stereochemical Analysis Workflow:
This absence of chirality simplifies synthesis and quality control compared to risperidone, which requires enantiomeric resolution for stereoselective studies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7